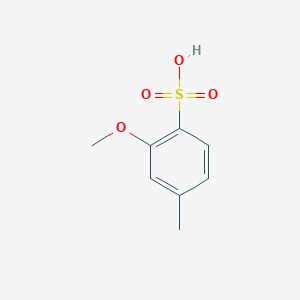
2-Methoxy-4-methylbenzenesulfonic acid
Katalognummer B8364423
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: DVGICUWXBXTEOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06211223B1
Procedure details


Thionyl chloride (350 ml, 2.5 ml/g) was cautiously added to 2-methoxy-4-methylbenzenesulfonic acid (from (b), 140 g, 0.587 moles) over a period of 30 minutes. The mixture was stirred and heated to reflux for 1 hour and at room temperature for 16 hours. The excess thionyl chloride was removed by evaporation under reduced pressure and the residue was partitioned between deionised water (300 ml) and dichloromethane (400 ml). The phases were separated and the organic phase dried (MgSO4), filtered and concentrated to give the crude product (70 g, 54% yield). The crude product was partially dissolved in hexane (490 ml) at reflux, hot filtered to remove insoluble material and allowed to cool. The precipitated product was collected to give the title compound (41.3 g, 59% recovery) as a white crystalline solid (m.p.=81-84° C.).


[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[S:14]([OH:17])(=O)=[O:15]>CCCCCC>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[S:14]([Cl:3])(=[O:17])=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)C)S(=O)(=O)O
|
Step Two
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
490 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess thionyl chloride was removed by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between deionised water (300 ml) and dichloromethane (400 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product (70 g, 54% yield)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
hot filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble material
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated product was collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC(=C1)C)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 41.3 g | |
| YIELD: PERCENTYIELD | 59% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

